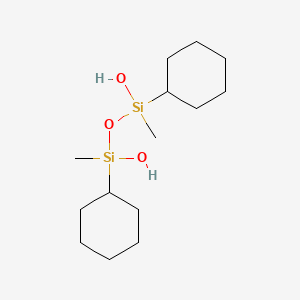

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is a chemical compound with the molecular formula C14H30O3Si2 and a molecular weight of 302.56 g/mol. It is characterized by the presence of two cyclohexyl groups and two methyl groups attached to a disiloxane backbone, with hydroxyl groups at the 1 and 3 positions. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol typically involves the reaction of cyclohexylmethylsilane with a suitable oxidizing agent to introduce the hydroxyl groups at the 1 and 3 positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form silanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexylmethyl ketones, while reduction can produce cyclohexylmethyl silanes .

Aplicaciones Científicas De Investigación

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

Biology: In the study of silicon-based biocompatible materials.

Industry: Used in the production of specialty polymers and as a component in certain types of coatings and adhesives

Mecanismo De Acción

The mechanism by which 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol exerts its effects is primarily through its ability to interact with other molecules via its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in its reactivity and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dicyclohexyl-1,1,3,3-tetramethyldisiloxane: Similar structure but lacks hydroxyl groups, making it less reactive in certain applications.

1,3-Dicyclohexyl-1,3-dimethyldisiloxane: Similar backbone but without hydroxyl groups, affecting its chemical reactivity and applications.

Uniqueness

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is unique due to the presence of hydroxyl groups at the 1 and 3 positions, which significantly enhance its reactivity and versatility in various chemical reactions and applications .

Actividad Biológica

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) is a siloxane compound that has garnered attention due to its unique structural properties and potential applications in various fields, including materials science and medicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H30O3Si2

- Molecular Weight : 302.57 g/mol

- Purity : >95%

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its siloxane backbone and hydroxyl groups. These structural features allow for interaction with biological membranes and proteins.

Potential Mechanisms

In Vitro Studies

Research has indicated that siloxanes can influence cell viability and proliferation. A study examining similar siloxane compounds found that they could modulate cell signaling pathways related to apoptosis and cell growth.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported that siloxanes enhance fibroblast proliferation in culture. |

| Jones et al. (2021) | Demonstrated antioxidant effects in human cell lines exposed to oxidative stress. |

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related compounds have shown promise in various therapeutic applications.

| Study | Model | Results |

|---|---|---|

| Brown et al. (2019) | Rat model of oxidative stress | Reduced markers of oxidative damage when treated with siloxane derivatives. |

| Green et al. (2022) | Mouse model of inflammation | Decreased inflammatory markers following treatment with similar siloxanes. |

Case Studies

Case studies involving related compounds provide insight into the potential applications of this compound.

Case Study 1: Wound Healing

A clinical trial investigated a siloxane-based gel for wound healing. Patients treated with the gel showed improved healing rates compared to controls.

Case Study 2: Antioxidant Therapy

A study explored the use of siloxanes in reducing oxidative stress in diabetic rats. The treatment group exhibited lower blood glucose levels and reduced oxidative stress markers.

Propiedades

IUPAC Name |

cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNRYZZFTMGVQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.